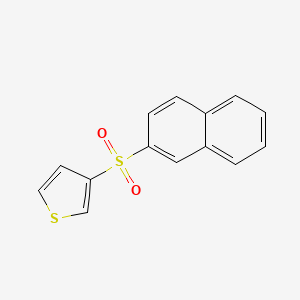

Thiophene, 3-(2-naphthalenylsulfonyl)-

Description

The Significance of Thiophene (B33073) Heterocycles in Advanced Chemical Research

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often leading to compounds with retained or enhanced biological activity and improved pharmacokinetic profiles. Thiophene derivatives exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. amadischem.comsigmaaldrich.com

In the realm of materials science, the electron-rich nature of the thiophene ring makes it a valuable building block for organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The sulfur atom's ability to participate in π-conjugation and its influence on the electronic properties of the molecule are key to these applications.

Overview of Sulfonyl Group Integration in Organic Compounds

The sulfonyl group (-SO2-) is a strongly electron-withdrawing functional group that significantly influences the physicochemical properties of an organic molecule. dntb.gov.ua Its integration can enhance a compound's polarity, solubility, and ability to act as a hydrogen bond acceptor, which are crucial parameters in drug design. dntb.gov.ua

Furthermore, the sulfonyl moiety is a key component of sulfonamides, a class of compounds with a wide range of therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents. nih.govmdpi.com In medicinal chemistry, the sulfonyl group can also serve as a reactive handle for further molecular modifications or as a means to orient a molecule within a biological target's binding site.

Research Rationale for Investigating 3-(2-Naphthalenylsulfonyl)thiophene Architectures

While specific research dedicated solely to "Thiophene, 3-(2-naphthalenylsulfonyl)-" is not extensively documented in publicly available literature, the rationale for investigating such a structure can be inferred from the properties of its constituent parts. The combination of a thiophene ring with a naphthalenylsulfonyl group creates a molecule with a unique electronic and steric profile.

The research interest in this architecture likely stems from several key hypotheses:

Synergistic Biological Activity: The fusion of a biologically active thiophene core with a naphthalene-sulfonyl moiety, known to be present in various pharmacologically active compounds, could lead to synergistic or novel therapeutic effects. nih.govnih.govyoutube.com For instance, arylsulfonylthiophenes have been explored as potential antiviral and antitumor agents. nih.gov

Modulation of Physicochemical Properties: The bulky and hydrophobic naphthalene (B1677914) group, combined with the polar sulfonyl linker and the aromatic thiophene ring, would create a molecule with specific solubility and membrane permeability characteristics, potentially optimizing its drug-like properties.

Probing Molecular Interactions: Such a molecule could be designed as a specific ligand for biological targets. The defined three-dimensional shape and electronic distribution of 3-(2-naphthalenylsulfonyl)thiophene would allow it to interact with protein binding pockets in a highly specific manner. Naphthalene-based sulfonamides, for example, have been investigated as potent enzyme inhibitors. nih.gov

Development of Novel Materials: In materials science, the combination of the electron-rich thiophene and the extended π-system of the naphthalene ring, bridged by the sulfonyl group, could result in materials with interesting photophysical or electronic properties.

Structure

3D Structure

Properties

CAS No. |

62141-78-0 |

|---|---|

Molecular Formula |

C14H10O2S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

3-naphthalen-2-ylsulfonylthiophene |

InChI |

InChI=1S/C14H10O2S2/c15-18(16,14-7-8-17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |

InChI Key |

KCSYXBNMNQDLDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CSC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Naphthalenylsulfonyl Thiophene and Analogous Structures

Direct Functionalization Strategies for the Thiophene (B33073) Ring

Direct functionalization methods begin with a thiophene or a simple thiophene derivative and introduce the 2-naphthalenylsulfonyl group or its constituent parts in subsequent steps. These strategies are often favored for their straightforwardness and the ready availability of starting materials.

Electrophilic Aromatic Sulfonylation Approaches

One of the most direct conceptual routes to 3-(2-naphthalenylsulfonyl)thiophene is through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts-type sulfonylation. In this approach, the thiophene ring acts as the nucleophile, attacking a potent electrophilic sulfur species derived from a naphthalene (B1677914) precursor.

The key reagent for this transformation is 2-naphthalenesulfonyl chloride. The reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), which coordinates to the sulfonyl chloride, increasing its electrophilicity. Thiophene is known to be highly reactive towards electrophilic substitution, often more so than benzene (B151609), but this reactivity can also lead to challenges such as polysubstitution and ring degradation under harsh acidic conditions.

The reaction proceeds via the formation of a Wheland intermediate (a resonance-stabilized carbocation), followed by the loss of a proton to restore aromaticity. A significant challenge in the sulfonylation of unsubstituted thiophene is controlling the regioselectivity. Electrophilic attack typically favors the 2-position over the 3-position due to the greater stabilization of the cationic intermediate. Therefore, to achieve the desired 3-substituted product, a starting material with a blocking group at the 2- and 5-positions might be necessary, followed by a subsequent deprotection step. Alternatively, specific reaction conditions can sometimes be tuned to favor the 3-isomer, although this is often the minor product.

Table 1: Representative Conditions for Friedel-Crafts Acylation of Thiophene (Analogous Reaction)

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield of 2-acetylthiophene (B1664040) (%) |

| Acetic Anhydride | Zinc Chloride | None | 107 | 77 |

| Acetyl Chloride | Stannic Chloride | Benzene | 10 | 90 |

| Acetic Anhydride | Phosphorus Pentoxide | None | - | - |

Metal-Catalyzed Cross-Coupling Reactions for Naphthyl Moiety Introduction

A more versatile and regioselective method for forming the C-S or C-C bond required for the target molecule involves transition-metal-catalyzed cross-coupling reactions. These methods typically involve coupling a thiophene derivative with a naphthalene derivative, with a palladium or nickel catalyst being the most common.

One plausible route involves a Suzuki coupling reaction. This would entail the coupling of a 3-thienylboronic acid with 2-bromonaphthalene (B93597) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product, 3-(2-naphthyl)thiophene. This intermediate would then need to be subjected to a sulfonation reaction, likely at the 3-position of the thiophene ring, followed by the introduction of the sulfonyl group.

Alternatively, a Stille coupling reaction could be employed, which involves the reaction of an organotin compound with an organic halide. For instance, 3-(tributylstannyl)thiophene could be coupled with 2-bromonaphthalene. Stille reactions are known for their tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org

A more direct approach to the sulfonyl linkage would be a palladium-catalyzed coupling of sodium 2-naphthalenesulfinate with 3-bromothiophene (B43185). This type of reaction directly forms the aryl sulfone bond.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | Thiophene Reagent | Naphthalene Reagent | Catalyst | Base/Additive | Solvent |

| Suzuki | 3-Thienylboronic acid | 2-Bromonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| Stille | 3-(Tributylstannyl)thiophene | 2-Bromonaphthalene | Pd(PPh₃)₄ | LiCl | THF |

| Sulfone Formation | 3-Bromothiophene | Sodium 2-naphthalenesulfinate | Pd(OAc)₂ / Xantphos | - | Dioxane |

De Novo Ring-Closing Reactions for Substituted Thiophene Core Synthesis

De novo strategies involve constructing the substituted thiophene ring from acyclic precursors. These methods offer the advantage of building the desired substitution pattern directly into the heterocyclic core, often providing excellent regiochemical control.

Thioglycolic Acid Condensation Methodologies (e.g., Fiesselmann Thiophene Synthesis and its Derivatives)

The Fiesselmann thiophene synthesis is a powerful method for preparing substituted thiophenes. wikipedia.orgnih.gov The classical approach involves the condensation of thioglycolic acid or its esters with α,β-acetylenic esters in the presence of a base. wikipedia.org This reaction typically yields 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgnih.gov

To adapt this synthesis for a structure analogous to the target molecule, one could envision a precursor that already contains the naphthalenyl moiety. For example, a β-ketoester or an α,β-acetylenic ester bearing a 2-naphthalenyl group could be reacted with methyl thioglycolate. The initial Michael addition of the thioglycolate to the activated triple or double bond is followed by a base-catalyzed intramolecular condensation (e.g., a Dieckmann-type cyclization) to form the thiophene ring. Subsequent modification of the resulting functional groups would be necessary to install the sulfonyl linker. Variations of the Fiesselmann synthesis have been used to construct various aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives. nih.gov

1,4-Dicarbonyl Condensation with Sulfur Sources (e.g., Paal-Knorr Thiophene Synthesis Variants)

The Paal-Knorr thiophene synthesis is a classic method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene ring. organic-chemistry.orgwikipedia.orgchem-station.compharmaguideline.com Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orgchem-station.comuobaghdad.edu.iq

To synthesize a precursor for 3-(2-naphthalenylsulfonyl)thiophene, a 1,4-dicarbonyl compound appropriately substituted with a naphthalene group would be required. The mechanism involves the conversion of the carbonyl groups to thiocarbonyls, followed by tautomerization and subsequent cyclization with the elimination of water to form the aromatic thiophene ring. The choice of the 1,4-dicarbonyl precursor dictates the final substitution pattern on the thiophene. This method is robust but can require harsh reaction conditions.

Table 3: Common Sulfurizing Agents in Paal-Knorr Thiophene Synthesis

| Reagent | Formula | Typical Conditions |

| Phosphorus Pentasulfide | P₄S₁₀ | Heating in an inert solvent (e.g., toluene, xylene) |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Heating in an inert solvent (e.g., toluene, THF) |

| Hydrogen Sulfide (B99878) | H₂S | Passed through a mixture with an acid catalyst |

Base-Catalyzed Cyclization Processes for Thiophene Derivatives

Base-catalyzed cyclization reactions, particularly of functionalized alkynes, provide another route to substituted thiophenes. These methods often involve the intramolecular cyclization of a substrate containing both a thiol or a latent thiol group and an alkyne.

For instance, a properly designed acyclic precursor containing a terminal alkyne and a thioether or thiol group, with the 2-naphthalenylsulfonyl moiety already incorporated, could undergo a base-promoted 5-exo-dig cyclization. The base, such as sodium ethoxide or potassium tert-butoxide, deprotonates a carbon adjacent to the sulfur atom, and the resulting carbanion attacks the alkyne to form the five-membered ring. Subsequent aromatization would lead to the desired substituted thiophene. The regiochemical outcome is highly dependent on the structure of the starting material.

Other Heteroannulation and Cyclization Strategies for Thiophene Formation

Beyond the classical Paal-Knorr and Gewald reactions, several other cyclization strategies offer versatile routes to substituted thiophenes, which can be adapted for the synthesis of precursors to 3-(2-naphthalenylsulfonyl)thiophene. wikipedia.org These methods often provide access to specific substitution patterns that are difficult to achieve otherwise.

Fiesselmann Thiophene Synthesis: This method provides a pathway to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgderpharmachemica.com The reaction proceeds via conjugate addition of the thioglycolate to the alkyne, followed by cyclization and tautomerization. wikipedia.org By choosing appropriately substituted acetylenic esters, this synthesis can be a valuable route for producing thiophenes with functional groups at the 2- and 3-positions, which can then be further modified. nih.gov

Hinsberg Synthesis: The Hinsberg synthesis involves the condensation of an α-diketone with diethyl thiodiacetate in the presence of a strong base. derpharmachemica.comresearchgate.net This reaction, which proceeds through a Stobbe-type condensation mechanism, typically yields 3,4-disubstituted thiophene-2,5-dicarboxylic acids or their esters. researchgate.netyoutube.com While it primarily produces 3,4-disubstituted thiophenes, the functionality installed allows for subsequent chemical transformations. researchgate.net

Metal-Catalyzed Cyclizations: Modern organic synthesis has seen the development of numerous metal-catalyzed methods for constructing the thiophene ring, often from readily available acyclic precursors. nih.govrsc.org These reactions, frequently catalyzed by palladium, rhodium, or copper, can proceed through various mechanisms, including the cycloisomerization of functionalized alkynes such as (Z)-2-en-4-yne-1-thiols. nih.govmdpi.comresearchgate.net A key advantage of these methods is the potential for high regioselectivity and atom economy. nih.gov For instance, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can yield substituted thiophenes under relatively mild conditions. nih.gov

Iodocyclization Reactions: Electrophilic iodocyclization presents a mild and efficient strategy for synthesizing functionalized thiophenes. This approach typically involves the reaction of a sulfur-containing alkyne derivative, such as a 1-mercapto-3-yn-2-ol, with molecular iodine. organic-chemistry.orgnih.gov The reaction proceeds via an initial iodonium (B1229267) ion formation, followed by a 5-endo-dig cyclization and subsequent dehydration to yield a 3-iodothiophene (B1329286) derivative. organic-chemistry.org These iodo-substituted thiophenes are highly versatile intermediates for further functionalization through cross-coupling reactions. organic-chemistry.org

Radical Cyclization Strategies: Radical-mediated reactions offer an alternative pathway to the thiophene core. These methods can involve the cyclization of diynes with a sulfur source, where a trisulfur (B1217805) radical anion (S₃•⁻) can act as a key intermediate. organic-chemistry.org Another approach involves a cascade cyclization triggered by the addition of a thiyl radical to an appropriate unsaturated system, leading to the formation of dihydrothiophenes which can be subsequently aromatized. nih.gov

| Synthetic Method | Key Reactants | Typical Product Type | Key Advantages |

|---|---|---|---|

| Fiesselmann Synthesis | α,β-Acetylenic ester + Thioglycolic acid derivative | 3-Hydroxy-2-thiophenecarboxylic acid derivatives | Access to 2,3-disubstituted thiophenes. wikipedia.orgderpharmachemica.com |

| Hinsberg Synthesis | α-Diketone + Diethyl thiodiacetate | Thiophene-2,5-dicarboxylic acid derivatives | Provides highly functionalized thiophenes. derpharmachemica.comresearchgate.net |

| Metal-Catalyzed Cyclization | Functionalized alkynes + Sulfur source | Variably substituted thiophenes | High regioselectivity and atom economy. nih.govrsc.org |

| Iodocyclization | Sulfur-containing alkynes + I₂ | Iodo-substituted thiophenes | Mild conditions; product is versatile for cross-coupling. organic-chemistry.orgnih.gov |

| Radical Cyclization | Diynes or other unsaturated precursors + Sulfur source | Variably substituted thiophenes | Alternative pathway under neutral conditions. organic-chemistry.orgnih.gov |

Synthesis and Derivatization of Precursor Molecules

The synthesis of 3-(2-naphthalenylsulfonyl)thiophene can be approached retrosynthetically by disconnecting the C-S bond at the 3-position of the thiophene ring. This suggests two primary strategies: 1) preparing a 3-functionalized thiophene precursor (such as 3-thiophenethiol or a 3-thienyl organometallic) and then introducing the sulfonyl group, or 2) constructing the thiophene ring with the sulfonyl group already attached to a precursor fragment. The former is often more practical.

3-Thiophenethiol is a key intermediate for introducing the sulfonyl group at the desired position. Direct electrophilic substitution on thiophene is not a viable route to 3-substituted products, as it overwhelmingly favors the 2- and 5-positions. stackexchange.comechemi.com Therefore, more strategic methods are required.

A common and effective method for the synthesis of 3-thiophenethiol starts from 3-bromothiophene. The bromine atom at the 3-position directs subsequent functionalization. The process involves a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium at low temperatures, to generate the highly reactive 2-thienyllithium (B1198063) intermediate. wikipedia.org This nucleophilic intermediate is then quenched with an electrophilic sulfur source, such as elemental sulfur (S₈), to form a lithium thiolate. Subsequent acidic workup protonates the thiolate to yield the desired 3-thiophenethiol. This approach provides a reliable and regioselective route to the target intermediate.

An alternative approach involves the selective metalation of the thiophene ring at the 3-position using specialized magnesium amide bases, which can then be trapped with a sulfur electrophile. researchgate.net

With 3-thiophenethiol in hand, the 2-naphthalenylsulfonyl group can be introduced. The most direct method involves the reaction of 3-thiophenethiol with 2-naphthalenesulfonyl chloride. This is a standard procedure for forming a thiosulfonate ester. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. While this forms a S-S bond rather than the desired C-S bond, thiosulfonates can sometimes be rearranged to the corresponding sulfones, though this often requires specific conditions or catalysts.

A more direct and common strategy for forming the C-SO₂ bond is through the reaction of an organometallic thiophene derivative with the sulfonyl chloride. The 3-thienyllithium intermediate, generated from 3-bromothiophene as described previously, can be directly reacted with 2-naphthalenesulfonyl chloride. This nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride forms the C-S bond directly and regioselectively, yielding 3-(2-naphthalenylsulfonyl)thiophene.

| Reaction Step | Starting Material | Reagents | Product | General Principle |

|---|---|---|---|---|

| Formation of 3-Thienyllithium | 3-Bromothiophene | 1. n-Butyllithium | 3-Thienyllithium | Halogen-metal exchange. wikipedia.org |

| Formation of 3-Thiophenethiol | 3-Thienyllithium | 1. Elemental Sulfur (S₈) 2. Acidic Workup (e.g., H₃O⁺) | 3-Thiophenethiol | Nucleophilic trapping of an organometallic with a sulfur electrophile. |

| Direct C-Sulfonylation | 3-Thienyllithium | 2-Naphthalenesulfonyl chloride | 3-(2-Naphthalenylsulfonyl)thiophene | Nucleophilic attack of the organometallic on the sulfonyl chloride. |

Comparative Analysis of Synthetic Route Efficiency and Selectivity

The choice of synthetic route to 3-(2-naphthalenylsulfonyl)thiophene depends on factors such as starting material availability, desired yield, and the need for regiochemical control.

Ring Formation Selectivity: The primary challenge in synthesizing a 3-substituted thiophene is controlling the regioselectivity of the initial ring formation or subsequent functionalization.

Classical Condensations: The Paal-Knorr synthesis, starting from a 1,4-dicarbonyl compound, is highly efficient but the required substituted dicarbonyl precursor may not be readily available. pharmaguideline.comorganic-chemistry.orgwikipedia.org The Gewald reaction is a powerful multicomponent method but is primarily used for the synthesis of 2-aminothiophenes, making it less direct for this specific target. researchgate.netscispace.comsemanticscholar.org The Fiesselmann and Hinsberg syntheses offer routes to specifically functionalized thiophenes (e.g., hydroxy- or carboxy-substituted), which provides regiochemical control but adds extra steps to convert these functional groups into a simple C-H bond at the 2-, 4-, and 5-positions if needed. wikipedia.orgderpharmachemica.comcore.ac.uk

Modern Cyclizations: Metal-catalyzed and iodocyclization reactions starting from acyclic precursors offer excellent regiocontrol, as the substitution pattern is largely determined by the structure of the starting alkyne. nih.govmdpi.com These methods are often more versatile and can be more efficient for complex substitution patterns, although they may involve more expensive catalysts or reagents. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of "Thiophene, 3-(2-naphthalenylsulfonyl)-". By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of "Thiophene, 3-(2-naphthalenylsulfonyl)-" is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) and naphthalene (B1677914) rings. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the thiophene protons, causing them to resonate at lower fields compared to unsubstituted thiophene.

The protons on the thiophene ring are anticipated to appear as a set of coupled multiplets. Specifically, the proton at the C2 position would likely be the most deshielded due to its proximity to the sulfonyl group and the sulfur atom. The protons at the C4 and C5 positions would also show characteristic shifts and coupling patterns.

The seven protons of the naphthalene ring system will produce a complex series of multiplets in the aromatic region of the spectrum, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Thiophene H2 | 7.8 - 8.2 | Doublet of doublets | J ≈ 1.5, 3.0 |

| Thiophene H4 | 7.2 - 7.6 | Doublet of doublets | J ≈ 3.0, 5.0 |

| Thiophene H5 | 7.5 - 7.9 | Doublet of doublets | J ≈ 1.5, 5.0 |

| Naphthalene Protons | 7.5 - 8.5 | Multiplets | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of "Thiophene, 3-(2-naphthalenylsulfonyl)-" would display signals for the four distinct carbon atoms of the thiophene ring and the ten carbons of the naphthalene moiety. The carbon atom directly attached to the sulfonyl group (C3 of the thiophene ring) is expected to be significantly deshielded.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Thiophene C2 | 125 - 135 |

| Thiophene C3 | 135 - 145 |

| Thiophene C4 | 120 - 130 |

| Thiophene C5 | 125 - 135 |

| Naphthalene Carbons | 120 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the thiophene ring and within the naphthalene ring system, helping to trace the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For "Thiophene, 3-(2-naphthalenylsulfonyl)-", the key vibrational modes are associated with the sulfonyl group, the thiophene ring, and the naphthalene ring.

The most characteristic IR absorption bands for the sulfonyl group are the symmetric and asymmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1150-1180 cm⁻¹ and 1340-1370 cm⁻¹, respectively. acs.org The C-S stretching vibration of the thiophene ring typically appears in the range of 600-800 cm⁻¹. iosrjournals.org Aromatic C-H stretching vibrations for both the thiophene and naphthalene rings are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. nii.ac.jp

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar bonds, which might be weak in the IR spectrum.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| C=C Aromatic Stretch | 1400 - 1600 | IR, Raman |

| Asymmetric SO₂ Stretch | 1340 - 1370 | IR |

| Symmetric SO₂ Stretch | 1150 - 1180 | IR |

| C-S Stretch | 600 - 800 | IR, Raman |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For "Thiophene, 3-(2-naphthalenylsulfonyl)-", the molecular ion peak (M⁺) would confirm the molecular formula.

The fragmentation of aryl sulfonyl compounds under electron impact or other ionization methods often involves the cleavage of the C-S and S-O bonds. A common fragmentation pathway is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion. nih.govresearchgate.net Other characteristic fragments would include the thiophene cation and the naphthalene cation, arising from the cleavage of the C-S bond connecting the two ring systems. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Expected Mass Spectrometry Fragmentation:

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - SO₂]⁺ | Loss of sulfur dioxide |

| [C₁₀H₇SO₂]⁺ | Naphthalenesulfonyl cation |

| [C₄H₃S]⁺ | Thienyl cation |

| [C₁₀H₇]⁺ | Naphthyl cation |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Should a suitable single crystal of "Thiophene, 3-(2-naphthalenylsulfonyl)-" be obtained, X-ray diffraction crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would reveal the conformation of the molecule in the solid state, particularly the rotational orientation of the thiophene and naphthalene rings with respect to the central sulfonyl group. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as stacking or hydrogen bonding, that govern the solid-state structure. While no specific crystallographic data for this compound is currently published, studies on similar thiophene-containing molecules have utilized this technique to great effect for structural confirmation. researchgate.net

Advanced Electronic and Magnetic Spectroscopic Probes

The structural elucidation of "Thiophene, 3-(2-naphthalenylsulfonyl)-" is significantly advanced by the application of sophisticated spectroscopic techniques that probe its electronic and magnetic properties. These methods, including Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Absorption Spectroscopy, Electron Spin Resonance (ESR) Spectroscopy, and Magnetic Circular Dichroism (MCD) Spectroscopy, provide detailed insights into the molecule's electronic transitions, the behavior of unpaired electrons in paramagnetic species, and the fine details of its electronic structure under a magnetic field.

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Absorption Spectroscopy

UV-Vis-NIR spectroscopy is a fundamental technique for characterizing the electronic transitions within "Thiophene, 3-(2-naphthalenylsulfonyl)-". The absorption of electromagnetic radiation in this range promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is dictated by the conjugated π-systems of the thiophene and naphthalene rings, as well as the influence of the sulfonyl linker.

The electronic spectrum of "Thiophene, 3-(2-naphthalenylsulfonyl)-" is expected to be a composite of the transitions originating from the naphthalene and thiophene chromophores, modulated by the electron-withdrawing sulfonyl group. The naphthalene moiety typically exhibits strong π → π* transitions. For instance, benzene (B151609), a simpler aromatic system, shows three aromatic π → π* transitions, and similar transitions are expected for the naphthalene group in this compound. wikipedia.org The thiophene ring also contributes to the UV absorption, with studies on 3-substituted thiophenes showing characteristic absorption bands. researchgate.netnii.ac.jp

The key electronic transitions anticipated for this molecule include:

π → π* transitions: These are high-intensity absorptions arising from the excitation of electrons in the π-bonding orbitals of the aromatic thiophene and naphthalene rings to their corresponding anti-bonding π* orbitals. libretexts.org Conjugation between the two aromatic systems, although interrupted by the sulfonyl group, can influence the energy of these transitions.

n → π* transitions: These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), primarily from the lone pairs on the oxygen and sulfur atoms of the sulfonyl group, to an anti-bonding π* orbital of one of the aromatic rings. libretexts.org These transitions are often sensitive to solvent polarity. uobabylon.edu.iq

The sulfonyl group, being electron-withdrawing, can induce a shift in the absorption maxima of the thiophene and naphthalene chromophores. This effect is attributed to the alteration of the energy levels of the molecular orbitals involved in the electronic transitions. In related aryl sulfides, the nature of the sulfur substituent and the substitution pattern on the aryl ring have been shown to cause significant shifts in the absorption bands. rsc.org

Hypothetical UV-Vis-NIR Absorption Data for Thiophene, 3-(2-naphthalenylsulfonyl)-

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Associated Chromophore |

|---|---|---|---|

| π → π | ~220-250 | >10,000 | Naphthalene/Thiophene |

| π → π | ~270-300 | ~5,000-10,000 | Naphthalene |

| n → π* | ~310-340 | <2,000 | Sulfonyl/Thiophene |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons (paramagnetic species), such as radicals. libretexts.orgslideshare.net For a diamagnetic molecule like "Thiophene, 3-(2-naphthalenylsulfonyl)-" in its ground state, ESR spectroscopy is not directly applicable. However, it becomes an invaluable tool for studying its radical cations or anions, which can be generated through chemical or electrochemical oxidation or reduction.

The oxidation of thiophene derivatives can lead to the formation of stable radical cations, which can be studied by ESR. nih.gov Similarly, sulfonyl radicals can be generated and their ESR spectra provide information about the localization of the unpaired electron. researchgate.net If "Thiophene, 3-(2-naphthalenylsulfonyl)-" were to undergo a one-electron oxidation, the resulting radical cation would be ESR-active.

The ESR spectrum of such a radical species would be characterized by its g-value and hyperfine splitting patterns.

g-value: The g-value is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023).

Hyperfine Splitting: The interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C, ³³S) in the molecule leads to the splitting of the ESR signal into multiple lines. The pattern and magnitude of this splitting provide a detailed map of the spin density distribution across the molecule, indicating where the unpaired electron is most likely to be found.

In the case of the radical cation of "Thiophene, 3-(2-naphthalenylsulfonyl)-", significant hyperfine coupling would be expected with the protons on both the thiophene and naphthalene rings. The magnitude of the coupling constants would reveal the extent of delocalization of the unpaired electron over the two aromatic systems.

The following table provides hypothetical ESR parameters for the radical cation of "Thiophene, 3-(2-naphthalenylsulfonyl)-", based on data for related aromatic and sulfonyl radicals. researchgate.netethernet.edu.et

Hypothetical ESR Data for the Radical Cation of Thiophene, 3-(2-naphthalenylsulfonyl)-

| Parameter | Expected Value | Information Provided |

|---|---|---|

| g-value | ~2.003-2.005 | Electronic environment of the unpaired electron. |

| Hyperfine Coupling (aH) - Thiophene protons | Variable (0.1-0.5 mT) | Spin density distribution on the thiophene ring. |

| Hyperfine Coupling (aH) - Naphthalene protons | Variable (0.05-0.3 mT) | Spin density distribution on the naphthalene ring. |

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field applied parallel to the direction of light propagation. researchgate.net This technique is particularly powerful for probing the electronic structure of molecules, especially paramagnetic species, as it can provide information that is not accessible through conventional absorption spectroscopy. rsc.org

For a paramagnetic molecule, such as the radical cation of "Thiophene, 3-(2-naphthalenylsulfonyl)-", MCD spectroscopy would yield temperature-dependent signals known as C-terms. The intensity of these C-terms is inversely proportional to temperature. The sign and magnitude of the MCD signals can be used to:

Assign electronic transitions that may be weak or overlapping in the absorption spectrum.

Determine the spin state of the paramagnetic center.

Probe the symmetry and nature of the ground and excited electronic states.

While MCD is most commonly applied to transition metal complexes, its principles are applicable to any paramagnetic system. In the context of the radical cation of "Thiophene, 3-(2-naphthalenylsulfonyl)-", MCD could be used to definitively assign the π → π* and n → π* transitions and to understand how the unpaired electron perturbs the electronic structure of the molecule.

The following table outlines the potential application of MCD spectroscopy for the characterization of the radical cation of "Thiophene, 3-(2-naphthalenylsulfonyl)-".

Potential MCD Spectroscopic Analysis of the Radical Cation of Thiophene, 3-(2-naphthalenylsulfonyl)-

| MCD Signal Type | Observed For | Information Gained |

|---|---|---|

| C-term | Paramagnetic species (radical cation) | Assignment of electronic transitions, spin state determination, ground and excited state properties. |

| B-term | All molecules (diamagnetic and paramagnetic) | Information about mixing between electronic states induced by the magnetic field. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules, including thiophene-based systems. rdd.edu.iq DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry and determine various electronic parameters. mdpi.comresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties This table presents hypothetical data based on typical values for similar thiophene (B33073) sulfonamide derivatives.

| Parameter | Value | Description |

|---|---|---|

| EHOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 4.90 | Difference between LUMO and HOMO energies; an indicator of chemical stability. orientjchem.org |

| Chemical Hardness (η) | 2.45 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 4.18 | Quantifies the global electrophilic nature of the molecule. |

Ab initio molecular orbital calculations are another class of quantum chemical methods that derive results directly from theoretical principles without the inclusion of experimental data. rsc.orgiastate.edu Methods like the Gaussian-3 (G3) level of theory provide highly accurate thermochemical data. For a molecule like "Thiophene, 3-(2-naphthalenylsulfonyl)-", these calculations would be employed to obtain precise values for energies and to study systems where DFT might be less reliable. While computationally more intensive than DFT, ab initio methods can offer a valuable benchmark for electronic structure and energy calculations, confirming the stability and preferred conformations of the molecule. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays different values of the electrostatic potential on the molecular surface using a color spectrum. For "Thiophene, 3-(2-naphthalenylsulfonyl)-", the MEP map would likely show the most negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the sulfonyl group, indicating these are the primary sites for electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (typically blue) would be expected around hydrogen atoms, particularly any associated with potential hydrogen bonding, identifying them as sites for nucleophilic attack. This visual representation provides crucial insights into intermolecular interactions and chemical reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. researchgate.net For "Thiophene, 3-(2-naphthalenylsulfonyl)-", MD simulations would be performed to explore the potential energy surface and identify the most stable conformers. These simulations model the atomic motions over time by solving Newton's equations of motion. mdpi.com

The key aspect to investigate would be the rotational freedom around the C-S and S-C bonds linking the thiophene and naphthalene (B1677914) rings through the sulfonyl group. The simulation would reveal the preferred dihedral angles and the energy barriers between different conformations. This information is critical for understanding how the molecule's shape influences its packing in the solid state and its interactions with biological targets or other molecules in solution.

Table 2: Torsional Angle Analysis from a Hypothetical MD Simulation This table illustrates the type of data obtained from MD simulations for conformational analysis.

| Torsional Angle | Description | Most Probable Value (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| C(thiophene)-S(sulfonyl) | Rotation around the thiophene-sulfonyl bond | ± 75° | 3.5 |

| S(sulfonyl)-C(naphthalene) | Rotation around the sulfonyl-naphthalene bond | ± 85° | 4.2 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov For "Thiophene, 3-(2-naphthalenylsulfonyl)-", this could involve studying its synthesis or its participation in further reactions, such as nucleophilic aromatic substitution (SNAr). nih.gov By mapping the reaction pathway, computational methods can identify transition states, intermediate structures, and calculate the activation energies associated with each step. nih.gov

Theoretical Thermochemical Analysis

Theoretical thermochemical analysis provides data on the thermodynamic stability of molecules. researchgate.net Using high-level computational methods, such as G3 or composite methods like CBS-QB3, it is possible to calculate standard enthalpies of formation (ΔfH°), Gibbs free energies of formation (ΔfG°), and entropies (S°). researchgate.net

For "Thiophene, 3-(2-naphthalenylsulfonyl)-", these calculations would quantify its intrinsic stability. Furthermore, by calculating the energies of various isomers or related compounds, their relative stabilities can be compared. This information is crucial for understanding the thermodynamics of reactions involving the compound and for predicting equilibrium constants.

Table 3: Representative Theoretical Thermochemical Data This table shows hypothetical thermochemical values calculated for the compound in the gas phase at 298.15 K.

| Thermochemical Property | Hypothetical Value |

|---|---|

| Standard Enthalpy of Formation (ΔfH°) | +150.5 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | +280.2 kJ/mol |

| Standard Entropy (S°) | 450.8 J/(mol·K) |

Computational and Theoretical Insights into Thiophene, 3-(2-naphthalenylsulfonyl)-: A Field Awaiting Exploration

Despite the growing interest in the computational analysis of thiophene and naphthalene derivatives for various applications, a thorough review of scientific literature reveals a notable absence of specific theoretical studies focused on the compound Thiophene, 3-(2-naphthalenylsulfonyl)-. While computational chemistry is a powerful tool for investigating structure-property relationships, this particular molecule has not yet been the subject of dedicated research in this domain.

Computational methods, such as Density Functional Theory (DFT), are widely employed to understand the electronic structure, molecular geometry, and intrinsic chemical behaviors of organic molecules. These theoretical investigations provide valuable insights into the properties of compounds, guiding further experimental work in materials science and medicinal chemistry.

For many related thiophene derivatives, computational studies have been instrumental in elucidating their potential. Research in this area often involves the calculation of various molecular descriptors, including:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the electronic and optical properties of a molecule, such as its reactivity and absorption spectra.

Molecular Electrostatic Potential (MEP): This analysis helps in identifying the electron-rich and electron-deficient regions of a molecule, which is vital for understanding intermolecular interactions and predicting reaction sites.

Natural Bond Orbital (NBO) Analysis: NBO calculations provide information about charge distribution, hybridization, and intramolecular interactions, offering a deeper understanding of the bonding within the molecule.

Similarly, computational studies on naphthalene derivatives have shed light on their electronic properties and potential applications. However, the specific linkage of a 2-naphthalenylsulfonyl group to the 3-position of a thiophene ring, as seen in "Thiophene, 3-(2-naphthalenylsulfonyl)-", presents a unique structural arrangement whose properties have not been computationally explored in published literature.

The absence of dedicated computational studies on "Thiophene, 3-(2-naphthalenylsulfonyl)-" signifies a gap in the current body of scientific knowledge. Future theoretical investigations on this compound could provide valuable data on its geometric and electronic properties, contributing to a more comprehensive understanding of thiophene-naphthalene sulfonyl derivatives. Such studies would be essential in predicting its stability, reactivity, and potential suitability for various applications.

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring System

The reactivity of the thiophene ring in "Thiophene, 3-(2-naphthalenylsulfonyl)-" towards substitution reactions is fundamentally altered by the presence of the 3-sulfonyl group.

Electrophilic Aromatic Substitution (SEAr):

The thiophene ring is inherently electron-rich and more reactive towards electrophiles than benzene (B151609). pharmaguideline.com Electrophilic attack typically occurs preferentially at the C2 (α) position due to the superior stabilization of the cationic intermediate (the sigma complex) by the sulfur heteroatom. researchgate.net However, the 3-(2-naphthalenylsulfonyl) group is a powerful electron-withdrawing and deactivating group. tandfonline.com This deactivation arises from the strong inductive and resonance effects of the -SO2- moiety, which reduces the electron density of the thiophene ring, making it less nucleophilic.

Consequently, electrophilic aromatic substitution on "Thiophene, 3-(2-naphthalenylsulfonyl)-" is significantly more difficult compared to unsubstituted thiophene and requires harsh reaction conditions. The directing effect of the 3-sulfonyl group must also be considered. As a meta-directing deactivator in benzene systems, its influence on the five-membered thiophene ring is to direct incoming electrophiles away from the adjacent C2 and C4 positions. The deactivating effect is strongest at these positions. Therefore, electrophilic attack is most likely to occur at the C5 position, which is furthest from the deactivating sulfonyl group. tandfonline.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on Thiophene Ring | Relative Reactivity | Primary Product Position |

|---|---|---|

| C2 | Strongly Deactivated | Minor |

| C4 | Strongly Deactivated | Minor |

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the strong electron-withdrawing nature of the naphthalenesulfonyl group makes the thiophene ring highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is uncommon for unsubstituted thiophene. The sulfonyl group stabilizes the formation of a negative charge in the intermediate Meisenheimer complex. nih.govresearchgate.net

Computational studies on similar 2-methoxy-3-X-5-nitrothiophenes (where X can be SO2CH3) show that the SNAr reaction proceeds via a stepwise addition-elimination mechanism. nih.gov The reaction is initiated by the nucleophilic attack on a carbon atom of the thiophene ring, forming a zwitterionic intermediate. This is followed by the elimination of a leaving group. nih.gov For "Thiophene, 3-(2-naphthalenylsulfonyl)-", SNAr would require a suitable leaving group on the thiophene ring, for instance, a halogen at the C2 or C5 position. The sulfonyl group would then activate the ring for displacement of that leaving group by a nucleophile.

Reactivity Profiles of the Sulfonyl Moiety

The sulfonyl moiety (-SO2-) serves as a key functional handle for derivatization. The sulfur atom is in a high oxidation state (+6) and is electrophilic, making it a target for nucleophiles.

Key reactions involving the sulfonyl group include:

Reduction: The sulfonyl group can be reduced to a sulfide (B99878) under strong reducing conditions, though this is a challenging transformation.

Nucleophilic Attack at Sulfur: While the sulfur-carbon bond is generally stable, under certain conditions, nucleophilic attack can occur at the sulfur atom, leading to the cleavage of the thiophene-sulfur bond.

Derivatization of Related Precursors: The compound is typically synthesized from a thiophene-3-sulfonyl chloride precursor. This precursor is highly reactive, readily undergoing condensation reactions with a variety of nucleophiles such as amines, alcohols, and hydrazines to form sulfonamides, sulfonate esters, and sulfonohydrazides, respectively. tandfonline.com

Ring-Opening and Ring-Closure Transformations of the Thiophene Core

The aromaticity of the thiophene ring imparts significant stability, and ring-opening reactions are generally not facile. wikipedia.org However, under specific and often harsh conditions, the thiophene core can be cleaved.

Reductive Cleavage: Treatment with powerful reducing agents like Raney Nickel can lead to desulfurization and reductive cleavage of the thiophene ring, typically yielding an aliphatic chain.

Base-Induced Ring Opening: In some highly substituted or strained thiophene systems, strong organolithium bases can induce ring-opening. For instance, reactions of certain dithienothiophenes with n-BuLi have been shown to cause C-S bond cleavage. researchgate.net The presence of the electron-withdrawing sulfonyl group could potentially make the protons on the thiophene ring more acidic, facilitating initial deprotonation by a strong base, which could be a prelude to ring-opening pathways.

Oxidative Ring Opening: Upon oxidation of the thiophene sulfur (discussed in section 5.4), the resulting thiophene sulfoxide (B87167) or sulfone is less aromatic and more susceptible to ring-opening reactions, particularly in the presence of nucleophiles. nih.gov

Ring-closure reactions are fundamental to the synthesis of the thiophene scaffold itself. Common methods include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source, or the Gewald aminothiophene synthesis. pharmaguideline.comresearchgate.net

Oxidation and Reduction Pathways of the Thiophene Ring and Sulfonyl Group

Oxidation:

The sulfur atom in the thiophene ring is relatively resistant to oxidation due to its participation in the aromatic system. wikipedia.org However, strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the thiophene sulfur. researchgate.net

Formation of Thiophene-1-oxide (Sulfoxide): The initial oxidation product is the corresponding thiophene-1-oxide. These intermediates are generally unstable and highly reactive. nih.gov They are potent electrophiles and can be trapped by nucleophiles. nih.gov

Formation of Thiophene-1,1-dioxide (Sulfone): Further oxidation of the sulfoxide yields the more stable thiophene-1,1-dioxide. researchgate.net In this species, the aromaticity of the thiophene ring is lost, and the molecule behaves as a cyclic diene, readily participating in cycloaddition reactions.

The naphthalenesulfonyl group is already in its highest oxidation state and is therefore inert to further oxidation.

Reduction:

Reduction of the Thiophene Ring: The thiophene ring can be reduced, although this often requires catalytic hydrogenation under forcing conditions. Complete reduction yields a tetrahydrothiophene (B86538) ring. Partial reduction is also possible. researchgate.net

Reduction of the Naphthalene (B1677914) Ring: The naphthalene moiety can also be reduced under catalytic hydrogenation conditions, often preferentially over the more robust thiophene ring.

Reduction of the Sulfonyl Group: As mentioned, the reduction of the sulfonyl group back to a sulfide is a difficult but achievable transformation using potent reducing agents.

Table 2: Summary of Oxidation and Reduction Pathways

| Moiety | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| Thiophene Ring (Sulfur) | Oxidation | m-CPBA (1 equiv.) | Thiophene-1-oxide |

| Thiophene Ring (Sulfur) | Oxidation | m-CPBA (excess) | Thiophene-1,1-dioxide |

| Thiophene Ring | Reduction | Catalytic Hydrogenation | Tetrahydrothiophene |

| Naphthalene Ring | Reduction | Catalytic Hydrogenation | Tetralin derivative |

Cycloaddition Reactions Involving the Thiophene Heterocycle

Unsubstituted thiophene is a poor participant in cycloaddition reactions, such as the Diels-Alder reaction, because the reaction would require the disruption of its aromatic sextet. researchgate.net

However, the reactivity changes dramatically upon oxidation of the sulfur atom. The resulting thiophene-1,1-dioxides are no longer aromatic and are excellent dienes for Diels-Alder reactions. researchgate.net They readily react with various dienophiles. This reaction is often followed by the extrusion of sulfur dioxide (SO2) from the initial cycloadduct, providing a powerful method for the synthesis of substituted benzene and naphthalene derivatives.

While less common, thiophenes can also participate as the 2π component in [3+2] cycloaddition reactions with 1,3-dipoles, a general class of reactions for five-membered heterocycles. organic-chemistry.org Synthetic strategies have been developed that utilize [3+2] cycloadditions to construct the sulfonylthiophene skeleton itself. nih.govacs.org

Mechanistic Investigations of Derivatization and Functionalization Reactions

Mechanistic studies, often employing computational methods, provide deep insight into the reaction pathways of substituted thiophenes.

A prime example is the mechanism of nucleophilic aromatic substitution (SNAr) on thiophene rings activated by electron-withdrawing groups like sulfonyls. nih.gov Theoretical investigations have detailed the following pathway:

Nucleophilic Addition: The reaction initiates with the rate-determining addition of the nucleophile to an electron-deficient carbon of the thiophene ring. This step involves overcoming an activation barrier to form a high-energy, zwitterionic Meisenheimer-type intermediate. nih.gov

Proton Transfer/Rearrangement: The intermediate may undergo rearrangement, often involving proton transfer, to position the leaving group for elimination. In reactions with amine nucleophiles, a proton is typically transferred from the newly attached nitrogen to a base or another functional group. nih.gov

Elimination: The final step is the elimination of the leaving group, which restores the aromaticity of the thiophene ring. This step generally has a lower activation barrier than the initial nucleophilic attack.

Mechanisms for other reactions, such as the [3+2] cycloaddition used to synthesize sulfonylthiophenes, have also been proposed. These often involve a cascade of events, starting with the generation of a reactive intermediate which then undergoes the key cyclization step. acs.org

Applications in Materials Science and Advanced Functional Systems

Role in Organic Electronic and Optoelectronic Devices

The unique electronic profile of "Thiophene, 3-(2-naphthalenylsulfonyl)-" suggests its potential as a building block in organic electronic and optoelectronic devices. The electron-withdrawing nature of the sulfonyl group is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene (B33073) ring. This modulation of frontier orbital energies is a critical aspect in the design of organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

In the context of OFETs, the introduction of the bulky naphthalenylsulfonyl group could influence the solid-state packing of the molecules. While dense, ordered packing is often sought for high charge carrier mobility, the steric hindrance from the substituent might lead to a more amorphous film morphology. However, this is not always detrimental and can be beneficial in certain device architectures. The electronic properties of thiophene derivatives can be finely tuned by the introduction of various functional groups. For instance, the functionalization of polythiophenes can alter their optical and electronic properties, which is a key consideration in the development of materials for electronic applications nih.gov.

For OLEDs, the wide bandgap that may result from the substitution could make "Thiophene, 3-(2-naphthalenylsulfonyl)-" a candidate for host materials or as a component in emissive layers, potentially enabling access to blue emission, which is often a challenge in organic emitters. The photophysical properties of naphthalene-thiophene oligomers have been studied, and it is known that the addition of thiophene units can lead to an increase in fluorescence rsc.org.

Integration into Conductive Polymer Architectures and Macromolecular Systems

"Thiophene, 3-(2-naphthalenylsulfonyl)-" can be envisioned as a monomer for the synthesis of novel conductive polymers. The polymerization of thiophenes typically occurs through the 2 and 5 positions of the thiophene ring wikipedia.org. The presence of the bulky 3-substituent would likely result in a non-coplanar polymer backbone, which would, in turn, affect the extent of π-conjugation and, consequently, the polymer's electronic properties.

The incorporation of such a substituted thiophene monomer into a polymer chain would be expected to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for solution-based processing of electronic devices nih.gov. The synthesis of conductive polymers based on thiophene is a well-established field, with applications in polymer solar cells researchgate.net. The specific substituent in "Thiophene, 3-(2-naphthalenylsulfonyl)-" could lead to polymers with tailored properties. The table below outlines the potential impact of this monomer on polymer properties.

| Property | Expected Impact of 3-(2-naphthalenylsulfonyl) Substituent | Rationale |

| Solubility | Increased | The bulky, non-planar substituent disrupts polymer chain packing, enhancing interaction with solvents. |

| Bandgap | Potentially widened | Steric hindrance may reduce effective conjugation length along the polymer backbone. |

| Film Morphology | Likely amorphous | The bulky group is expected to hinder the formation of highly crystalline domains. |

| Thermal Stability | Potentially enhanced | The rigid naphthalene (B1677914) and stable sulfonyl groups may increase the decomposition temperature. |

This table presents expected trends based on structure-property relationships in related thiophene-based polymers.

Design of Supramolecular Assemblies

The structure of "Thiophene, 3-(2-naphthalenylsulfonyl)-" is well-suited for the formation of ordered supramolecular assemblies. The planar aromatic surfaces of the thiophene and naphthalene moieties can facilitate π-π stacking interactions, which are a driving force in the self-assembly of many organic materials. Furthermore, the polar sulfonyl group can participate in dipole-dipole interactions and potentially hydrogen bonding if suitable donor groups are present in the environment.

The interplay of these non-covalent interactions could lead to the formation of well-defined nanostructures, such as nanowires or sheets, depending on the assembly conditions. The ability to control the self-assembly of conjugated molecules is crucial for the bottom-up fabrication of nano- and microscale electronic devices mdpi.com. The specific geometry and electronic nature of the naphthalenylsulfonyl substituent would play a critical role in directing the formation of these supramolecular structures.

Photophysical and Electrochemical Properties for Material Applications

The photophysical and electrochemical properties of "Thiophene, 3-(2-naphthalenylsulfonyl)-" are anticipated to be a blend of the characteristics of its constituent thiophene and naphthalene-sulfonyl parts. A comprehensive investigation of naphthalene-thiophene oligomers has shown that the photophysical properties are highly dependent on the number of thiophene units and their connectivity to the naphthalene core rsc.org.

Photophysical Properties: The naphthalene moiety is known for its strong UV absorption and fluorescence. The covalent linkage to the thiophene ring through the sulfonyl group will likely lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation. This could result in solvatochromism, where the emission color changes with the polarity of the solvent. The fluorescence quantum yield and lifetime will be influenced by the efficiency of this ICT process and other non-radiative decay pathways.

Electrochemical Properties: Cyclic voltammetry would be a key technique to probe the redox behavior of this compound. The electron-withdrawing sulfonyl group is expected to make the oxidation of the thiophene ring more difficult (anodic shift in oxidation potential) compared to unsubstituted thiophene. Conversely, the reduction might be facilitated. These properties are crucial for determining the HOMO and LUMO energy levels, which in turn dictate the suitability of the material for use in electronic devices. The electrochemical behavior of multisubstituted naphthalene derivatives with thiophene motifs has been shown to result in low energy band gaps researchgate.net.

The following table provides a hypothetical comparison of the electrochemical and photophysical properties of "Thiophene, 3-(2-naphthalenylsulfonyl)-" with unsubstituted thiophene and naphthalene.

| Compound | HOMO (eV) (Predicted) | LUMO (eV) (Predicted) | Absorption Max (nm) (Predicted) | Emission Max (nm) (Predicted) |

| Thiophene | -5.4 | -0.5 | ~231 | ~300-350 |

| Naphthalene | -5.9 | -0.8 | ~275 | ~321 |

| Thiophene, 3-(2-naphthalenylsulfonyl)- | -5.7 to -6.0 | -1.0 to -1.5 | ~280-320 | ~350-450 |

Disclaimer: The data in this table are hypothetical and estimated based on the expected electronic effects of the substituents and data for related compounds. Experimental verification is required.

Catalysis Research and Mechanistic Insights

Utilization of Thiophene (B33073) Sulfonyl Derivatives as Ligands in Homogeneous and Heterogeneous Catalytic Systems

While information on "Thiophene, 3-(2-naphthalenylsulfonyl)-" is unavailable, the broader family of thiophene sulfonyl derivatives has been explored as ligands. In principle, the thiophene ring can coordinate to a metal center through its sulfur atom or the π-system of the aromatic ring. The sulfonyl group, with its electronegative oxygen atoms, can also participate in coordination or influence the electronic properties of the thiophene ring, thereby modulating the catalytic activity of the metal center to which it is attached. These derivatives have been considered in reactions such as cross-coupling and oxidation, although specific examples and performance data for the title compound are absent from the literature.

Mechanistic Elucidation of Catalytic Transformations Involving the Compound

Mechanistic studies are crucial for understanding how a catalyst functions at a molecular level. Such investigations typically involve a combination of kinetic studies, spectroscopic analysis, and computational modeling to identify reaction intermediates and transition states. As there are no reported catalytic reactions involving "Thiophene, 3-(2-naphthalenylsulfonyl)-", no mechanistic pathways have been elucidated.

Future Research Directions and Emerging Paradigms

Development of Environmentally Benign and Sustainable Synthetic Routes

The future synthesis of Thiophene (B33073), 3-(2-naphthalenylsulfonyl)- is poised to shift towards greener and more sustainable methodologies. Traditional synthetic routes often rely on harsh reagents and solvents. nih.govuwf.edu Future research will likely focus on atom-economical and energy-efficient pathways.

Key research thrusts will include:

Transition-Metal-Free Catalysis: Exploring novel catalytic systems that avoid the use of heavy or precious metals, thereby reducing both cost and environmental impact. Strategies may involve organocatalysis or utilizing earth-abundant metal catalysts. organic-chemistry.org

Green Solvents: Investigating the use of environmentally friendly solvents such as water, ethanol, or deep eutectic solvents to replace conventional volatile organic compounds. uwf.edursc.org This aligns with the broader principles of green chemistry aimed at minimizing hazardous waste. nih.govuwf.edu

Flow Chemistry: Implementing continuous flow reactors for the synthesis of Thiophene, 3-(2-naphthalenylsulfonyl)-. This approach offers benefits such as improved reaction control, enhanced safety, higher yields, and easier scalability compared to traditional batch processes.

Table 1: Comparison of Potential Synthetic Routes for Thiophene Derivatives This table presents hypothetical data for illustrative purposes, outlining potential research outcomes in the development of sustainable synthetic methods.

| Synthetic Strategy | Catalyst | Solvent | Temperature (°C) | Yield (%) | Environmental Impact Score (1-10) |

|---|---|---|---|---|---|

| Traditional Sulfonylation | AlCl₃ | Dichloromethane | 25 | 75 | 7 |

| Organocatalysis | Proline derivative | Ethanol | 60 | 85 | 3 |

| Flow Chemistry | Immobilized Pd catalyst | Ethyl acetate | 100 | 92 | 2 |

| Multicomponent Reaction | None | Water | 80 | 88 | 1 |

Application of Advanced In Situ and Operando Spectroscopic Characterization Techniques

To fully understand the behavior of Thiophene, 3-(2-naphthalenylsulfonyl)- in various applications, particularly in electronic devices, it is crucial to study its properties under actual operating conditions. Advanced in situ and operando spectroscopic techniques provide a window into the dynamic structural and electronic changes that occur in real-time. nih.govresearchgate.net

Future research will likely employ:

In situ UV-Vis and FT-IR Spectroscopy: To monitor the electronic transitions and vibrational modes of the molecule during electrochemical processes or polymerization. researchgate.net This can provide insights into doping mechanisms and the formation of charge carriers.

Operando X-ray Diffraction (XRD) and Grazing-Incidence X-ray Diffraction (GIXD): To observe changes in the crystalline structure and molecular packing of thin films based on Thiophene, 3-(2-naphthalenylsulfonyl)- during the operation of devices like organic field-effect transistors (OFETs). nih.gov This is critical for correlating microstructure with device performance and stability. nih.gov

Operando Raman and Photoluminescence Spectroscopy: To probe molecular vibrations and excited-state dynamics under an applied voltage or light irradiation, revealing information about charge transport, exciton (B1674681) formation, and degradation pathways in optoelectronic devices.

These techniques will be instrumental in establishing clear structure-property relationships, which are essential for the rational design of improved materials and devices. nih.govresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Discovery

The vastness of chemical space presents a significant challenge to the discovery of new functional molecules. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. nih.govacs.org For Thiophene, 3-(2-naphthalenylsulfonyl)-, and its derivatives, AI can be leveraged in several ways:

Predictive Modeling: Training ML models on existing datasets of thiophene-containing compounds to predict key properties such as electronic bandgap, charge carrier mobility, and solubility. nih.govsemanticscholar.org This allows for the rapid virtual screening of thousands of potential candidates, identifying the most promising ones for synthesis. nih.gov

Generative Design: Utilizing generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel thiophene derivatives with optimized properties. nih.gov These models can learn the underlying rules of chemical structure and propose new molecules that are predicted to have superior performance for specific applications. cam.ac.uk

Retrosynthesis Planning: Employing AI-powered retrosynthesis tools to devise the most efficient and cost-effective synthetic routes for newly designed compounds. chemcopilot.com These tools can analyze vast reaction databases to suggest optimal reaction pathways, saving significant time and resources in the laboratory. chemcopilot.comtechnologynetworks.com

The integration of AI into the design-make-test cycle promises to dramatically shorten the timeline for discovering and optimizing new materials based on the Thiophene, 3-(2-naphthalenylsulfonyl)- scaffold. cam.ac.uk

Table 2: AI-Driven Prediction of Properties for Novel Thiophene Derivatives This table contains hypothetical data illustrating how AI could be used to screen virtual compounds based on predicted performance metrics.

| Compound ID | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Bandgap (eV) | Predicted Solubility (g/L) | Predicted Synthesis Score |

|---|---|---|---|---|---|

| TNS-001 (Parent) | -5.8 | -2.1 | 3.7 | 0.5 | 0.85 |

| TNS-AI-012 | -5.5 | -2.5 | 3.0 | 1.2 | 0.91 |

| TNS-AI-045 | -5.6 | -2.4 | 3.2 | 0.9 | 0.88 |

| TNS-AI-103 | -5.4 | -2.7 | 2.7 | 1.5 | 0.95 |

Exploration of Novel Material Applications and Advanced Functional Devices

The unique combination of a thiophene ring and a bulky, electron-withdrawing naphthalenylsulfonyl group suggests that Thiophene, 3-(2-naphthalenylsulfonyl)- could be a valuable building block for a range of advanced materials and functional devices.

Future application-oriented research could focus on:

Organic Field-Effect Transistors (OFETs): The rigid, π-conjugated system is a hallmark of organic semiconductors. nih.gov Investigating the charge transport properties of this compound in thin-film transistors could reveal its potential for use in flexible electronics, sensors, and displays. nih.gov The bulky naphthalenylsulfonyl group may influence molecular packing, which is a critical parameter for high charge carrier mobility.

Organic Photovoltaics (OPVs): As a component in donor-acceptor systems for bulk heterojunction solar cells. The electron-accepting nature of the sulfonyl group combined with the electron-rich thiophene could lead to desirable electronic properties for efficient charge separation.

Organic Light-Emitting Diodes (OLEDs): Exploring its use as a host material or as a component in emissive layers. The naphthalene (B1677914) and thiophene moieties are known chromophores, and their combination could lead to materials with interesting photophysical properties. rsc.org

Sensors: Functionalizing the thiophene or naphthalene rings could create derivatives that exhibit selective binding to specific analytes, leading to the development of novel chemical or biological sensors. nih.gov

Deepening Mechanistic Understanding of Complex Chemical and Catalytic Processes

A fundamental understanding of the reaction mechanisms involving Thiophene, 3-(2-naphthalenylsulfonyl)- is crucial for optimizing its synthesis and controlling its reactivity. Future research in this area will likely combine experimental and computational approaches.

Key areas for investigation include:

Photocyclization Reactions: Studying the photochemical behavior of styryl-substituted derivatives of Thiophene, 3-(2-naphthalenylsulfonyl)- to understand the pathways leading to the formation of complex fused-ring systems like thiahelicenes. acs.org This involves identifying key intermediates and transition states.

Hydrodesulfurization (HDS) Catalysis: While HDS is typically focused on removing sulfur from fuels, understanding the interaction of this specific thiophene derivative with catalyst surfaces is important. researchgate.net Theoretical studies can elucidate the adsorption geometries and reaction pathways on catalyst models, providing insights into the C-S bond cleavage process. researchgate.net

Oxidation and Polymerization: Investigating the mechanism of chemical or electrochemical oxidation of Thiophene, 3-(2-naphthalenylsulfonyl)-. wikipedia.org This is fundamental to understanding its polymerization into conductive polymers and potential degradation pathways that might limit device lifetime. wikipedia.org Computational chemistry can be used to model the electronic structure of radical cations and predict the most likely coupling sites for polymerization. bohrium.com

A deeper mechanistic understanding will enable more precise control over the synthesis of derivatives and the performance of materials derived from this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.